Octanoic Acid
Description
This compound is a straight-chain saturated fatty acid that is heptane in which one of the hydrogens of a terminal methyl group has been replaced by a carboxy group. This compound is also known as caprylic acid. It has a role as an antibacterial agent, a human metabolite and an Escherichia coli metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of an octanoate.
The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Caprylic Acid...
Caprylic acid is an eight-carbon chain fatty acid, also known systematically as this compound. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid-like smell that is minimally soluble in water.
Caprylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Alpinia latilabris, Artemisia xerophytica, and other organisms with data available.
This compound is a saturated medium-chain fatty acid with an 8-carbon backbone. This compound is found naturally in the milk of various mammals and is a minor component of coconut oil and palm kernel oil.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
Caprylic acid is the common name for the eight-carbon straight chain fatty acid known by the systematic name this compound. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid taste that is minimally soluble in water. Caprylic acid is used commercially in the production of esters used in perfumery and also in the manufacture of dyes.
RN given refers to parent cpd; structure in Merck Index, 9th ed, #1764
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Record name | OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
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Related CAS |
15696-43-2 (unspecified lead salt), 16577-52-9 (lithium salt), 18312-04-4 (unspecified zirconium salt), 1912-83-0 (tin(+2) salt), 1984-06-1 (hydrochloride salt), 20195-23-7 (unspecified chromium salt), 20543-04-8 (unspecified copper salt), 2191-10-8 (cadmium salt), 3130-28-7 (iron(+3) salt), 3890-89-9 (copper(+2) salt), 4696-54-2 (barium salt), 4995-91-9 (nickel(+2) salt), 5206-47-3 (zirconium(+4) salt), 557-09-5 (zinc salt), 5972-76-9 (ammonium salt), 6028-57-5 (aluminum salt), 60903-69-7 (La(+3) salt), 6107-56-8 (calcium salt), 6427-90-3 (chromium(+2) salt), 6535-19-9 (unspecified manganese salt), 6535-20-2 (unspecified iron salt), 6700-85-2 (cobalt salt), 67816-08-4 (Ir(+3) salt), 68957-64-2 (Ru(+3) salt), 7319-86-0 (lead(+2) salt), 7435-02-1 (unspecified Ce salt), 764-71-6 (potassium salt) | |
| Record name | Octanoic acid [USAN:INN] | |
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DSSTOX Substance ID |
DTXSID3021645 | |
| Record name | Octanoic acid | |
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Molecular Weight |
144.21 g/mol | |
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Physical Description |
Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO], Liquid, colourless, oily liquid/slight, unpleasant odour | |
| Record name | OCTANOIC ACID | |
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| Source | Human Metabolome Database (HMDB) | |
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| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
463.5 °F at 760 mmHg (NTP, 1992), 239 °C | |
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Flash Point |
230 °F (NTP, 1992), 270 °F, 130 °C (open cup), 270 °F. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid, Miscible in ethanol, chloroform, acetonitrile, In water 789 mg/L at 30 °C, 0.789 mg/mL, slightly soluble in water; soluble in most organic solvents | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | Octanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.91 (USCG, 1999) - Less dense than water; will float, 0.910 at 20 °C/4 °C, 0.91 | |
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Vapor Pressure |
1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992), 0.00371 [mmHg], VP: 1 MM HG AT 78.0 °C, 3.71X10-3 mm Hg at 25 °C | |
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Impurities |
hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) | |
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Color/Form |
SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD, Colorless, Oily liquid | |
CAS No. |
124-07-2 | |
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Melting Point |
61 to 62 °F (NTP, 1992), 16.5 °C | |
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| Record name | Caprylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04519 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OCTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caprylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolic Pathways and Biosynthesis of Octanoic Acid
Endogenous Synthesis Pathways
The primary endogenous synthesis of the octanoyl moiety, the precursor to octanoic acid, takes place within the mitochondria via a distinct fatty acid synthesis system.
Mitochondrial Fatty Acid Synthesis (mtFAS) Pathway and Octanoyl-ACP Formation
Eukaryotic mitochondria contain their own fatty acid synthesis pathway, known as mitochondrial fatty acid synthesis (mtFAS) or mtFAS type II (mtFASII) wikipedia.orgresearchgate.netresearchgate.net. This pathway is vital for the production of specific fatty acids within the organelle, separate from the fatty acid synthesis system found in the cytosol wikipedia.orgresearchgate.netresearchgate.net. The mtFAS pathway synthesizes fatty acids stepwise by adding two-carbon units to a growing acyl chain attached to a soluble acyl carrier protein (ACP) wikipedia.orgresearchgate.netresearchgate.netresearchgate.net. Octanoyl-ACP, an eight-carbon saturated fatty acid linked to mitochondrial ACP, is a key intermediate in this pathway related to this compound wikipedia.orgresearchgate.netresearchgate.netfrontiersin.orgnih.govphytomorphology.com. Octanoyl-ACP is generated after multiple cycles of condensation, reduction, and dehydration reactions within the mtFAS system researchgate.netresearchgate.net. Although the mtFAS pathway is capable of further elongating fatty acids, octanoyl-ACP is a notable product that can leave the elongation cycle to participate in other metabolic activities wikipedia.orgresearchgate.net.
Role of Octanoyl-ACP in Lipoic Acid Biosynthesis as an Essential Cofactor
Octanoyl-ACP serves as the direct precursor for the biosynthesis of lipoic acid, an essential sulfur-containing cofactor necessary for the function of several critical mitochondrial enzymes wikipedia.orgresearchgate.netfrontiersin.orgnih.govphytomorphology.comasm.orgasm.org. Lipoic acid is not synthesized as a free molecule before being attached to proteins; instead, it is assembled directly onto its specific cognate proteins frontiersin.orgasm.org. The octanoyl moiety from octanoyl-ACP is transferred to particular lysine (B10760008) residues on target proteins, followed by the insertion of sulfur atoms to form the lipoyl group researchgate.netfrontiersin.orgasm.orgnih.govfrontiersin.orgportlandpress.com. This process, termed protein lipoylation, is essential for the activity of the involved enzymes nih.govnih.govresearchgate.netbiorxiv.orgoup.com.
Enzymatic Mechanisms and Protein Lipoylation
The process of protein lipoylation involves specific enzymatic machinery. The transfer of the octanoyl group from octanoyl-ACP to the target protein is catalyzed by an octanoyltransferase, such as Lipoyl(octanoyl) Transferase 2 (LIPT2) in humans researchgate.netfrontiersin.orgbiorxiv.orgplos.orgexpasy.org. This enzyme facilitates the creation of an amide linkage between the carboxyl group of the octanoyl moiety and the ε-amino group of a conserved lysine residue on the acceptor protein asm.orgfrontiersin.orgportlandpress.com. Subsequent to octanoyl transfer, lipoyl synthase (LipA or LIAS in humans) catalyzes the insertion of two sulfur atoms at the C6 and C8 positions of the protein-bound octanoyl chain, utilizing S-adenosylmethionine (SAM) and iron-sulfur clusters researchgate.netfrontiersin.orgasm.orgnih.govfrontiersin.orgportlandpress.combiorxiv.orgoup.com. This step transforms the octanoylated protein into its biologically active lipoylated form researchgate.netfrontiersin.orgasm.orgfrontiersin.orgexpasy.org. In certain organisms, an alternative pathway involving lipoate protein ligase (LplA) can also attach octanoate (B1194180) (or lipoate) to proteins, often using exogenous sources researchgate.netasm.orgnih.govebi.ac.uk.
Elongation of Fatty Acids from Precursor Molecules (Malonate, Malonyl-CoA, Acetyl-CoA) in Mitochondria
The mtFAS pathway utilizes precursor molecules to construct fatty acid chains. Acetyl-CoA is a primary building block for fatty acid synthesis in both the cytosol and mitochondria wikipedia.orgresearchgate.netresearchgate.netnih.gov. Within the mitochondria, acetyl-CoA can be derived from various sources, including pyruvate (B1213749) oxidation and fatty acid beta-oxidation wikipedia.orgresearchgate.net. Malonyl-CoA, a crucial two-carbon donor in fatty acid synthesis, is also involved in the mtFAS pathway wikipedia.orgresearchgate.netnih.gov. Malonyl-CoA can be synthesized in the mitochondria from malonate through the action of malonyl-CoA synthetase (ACSF3) researchgate.netnih.govnih.gov. The elongation cycles in mtFAS involve the condensation of malonyl-ACP (formed from malonyl-CoA and ACP) with a growing acyl-ACP chain, followed by reduction and dehydration steps to extend the fatty acid by two carbons researchgate.netresearchgate.netphytomorphology.com. This iterative process, starting with acetyl-CoA (or acetyl-ACP), results in the formation of saturated fatty acids of different lengths, including the eight-carbon octanoyl-ACP researchgate.netresearchgate.net.
Microbial Biosynthesis and Fermentation
Microorganisms, particularly yeasts such as Saccharomyces cerevisiae, are also capable of producing this compound through their metabolic activities, especially during fermentation.
Production of this compound by Saccharomyces cerevisiae
Saccharomyces cerevisiae, commonly known as baker's or brewer's yeast, produces this compound as a byproduct during alcoholic fermentation mdpi.comasm.orgmdpi.comresearchgate.netnih.gov. While the main products of fermentation are ethanol (B145695) and carbon dioxide, yeast metabolism also generates various secondary compounds, including medium-chain fatty acids like this compound asm.orgmdpi.com. The production of this compound in S. cerevisiae can occur through the cytosolic fatty acid synthesis (FAS-I) complex as an intermediate, with some enzymes exhibiting thioesterase activity that releases medium-chain fatty acids mdpi.comresearchgate.netnih.gov. The quantity of this compound produced can fluctuate based on factors such as the yeast strain, fermentation conditions, and the composition of the fermentation medium mdpi.comasm.orgnih.gov. Elevated levels of this compound can be detrimental to yeast growth and fermentation efficiency, a phenomenon termed "fatty acid stress" mdpi.comasm.orgmdpi.com. Research has focused on understanding and manipulating the metabolic pathways in S. cerevisiae to enhance or control this compound production, including genetic engineering strategies targeting fatty acid synthesis and precursor supply researchgate.netresearchgate.netscientificbio.comoup.com. Studies have investigated the transcriptomic responses of S. cerevisiae during this compound production to gain insights into the cellular mechanisms involved nih.govoup.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 370 |
| Lipoic acid | 864 |
| Acetyl-CoA | 444072 |
| Malonyl-CoA | 6911956 |
| Malonate | 866 |
| S-adenosylmethionine | 3475 |
| Acyl Carrier Protein (ACP) | - |
Interactive Data Table Example (Illustrative)
The following table provides an illustrative example of how data on this compound production by Saccharomyces cerevisiae could be presented, based on information from the search results regarding production levels over time in different strains.
| Sampling Time (h) | This compound (mg/L) - Reference Strain | This compound (mg/L) - Producer Strain |
| 14 | < 7 | 7 |
| 22 | < 7 | 43 |
| 46 | < 7 | 87 |
Note: The values in this table are based on reported trends and specific data points mentioned in search result nih.gov and are presented for illustrative purposes.
Influence of Pyruvate Dehydrogenase Bypass and ATP-Citrate Lyase on this compound Production in Yeast
In Saccharomyces cerevisiae, cytosolic acetyl-CoA, a key precursor for fatty acid biosynthesis, can be generated via the pyruvate dehydrogenase (PDH) bypass. This pathway involves the conversion of pyruvate to acetaldehyde (B116499) by pyruvate decarboxylase, followed by the conversion of acetaldehyde to acetate (B1210297) by aldehyde dehydrogenases, and finally the ligation of acetate to CoA by acetyl-CoA synthetase, a process requiring ATP. nih.govfishersci.caecsci.co.kr While the native PDH bypass contributes to the cytosolic acetyl-CoA pool, its flux can be a limiting factor for high-level fatty acid production, especially under certain conditions like glucose repression. ecsci.co.kr
An alternative strategy to enhance the cytosolic acetyl-CoA supply is the introduction of a heterologous ATP-citrate lyase (ACL). nih.govfishersci.caecsci.co.krnih.gov ACL catalyzes the conversion of citrate (B86180), which is transported from the mitochondria to the cytosol, into acetyl-CoA and oxaloacetate, a reaction that consumes ATP. nih.gov This "citrate lyase cycle" can effectively increase the cytosolic acetyl-CoA pool, thereby supporting enhanced fatty acid biosynthesis. Studies have shown that implementing this strategy, sometimes in combination with other metabolic modifications, can lead to increased this compound yields in engineered yeast strains. nih.govfishersci.ca
Transcriptomic Responses of Saccharomyces cerevisiae During this compound Fermentation
The presence of this compound can induce significant transcriptomic changes in Saccharomyces cerevisiae, reflecting the yeast's adaptive mechanisms to this stress. Studies employing transcriptomic analysis (RNA-Seq) have revealed broad transcriptional reprogramming in response to this compound exposure and production. nih.govfishersci.atwikipedia.org
Key findings from transcriptomic studies indicate that this compound stress can lead to the downregulation of genes involved in fundamental cellular processes such as ribosomal functions (translation and ribosome biogenesis) and amino acid metabolism. nih.gov Conversely, genes associated with stress adaptation mechanisms may be upregulated. The PDR12- and TPO1-mediated efflux system, known for expelling toxic substances and maintaining intracellular pH homeostasis, is implicated in the response to this compound. nih.gov However, the activity and specific upregulation of genes like TPO1 can be concentration-dependent and may differ between yeast strains. nih.gov
Transcriptomic analysis has also highlighted strain-specific regulatory dynamics and potential trade-offs between stress adaptation and biosynthetic processes, such as the suppression of ergosterol (B1671047) biosynthesis and ribosomal genes. nih.gov Comparing the transcriptomic responses to externally supplied versus internally produced this compound has revealed notable distinctions, emphasizing the complexity of the cellular response depending on the origin of the fatty acid. wikipedia.org Furthermore, these studies can identify specific genes, such as RPL40B, previously not known to be involved in fatty acid biosynthesis or tolerance, whose overexpression can lead to increased this compound titers. wikipedia.org
Engineering Microbial Strains for Enhanced this compound Production (e.g., E. coli)
Metabolic engineering approaches have been extensively applied to enhance this compound production in various microbial hosts, particularly Escherichia coli. The inherent fatty acid biosynthesis capacity of E. coli often needs to be manipulated to favor the production of medium-chain fatty acids like this compound over the naturally abundant long-chain fatty acids. wikipedia.orgfishersci.ie
Strategies for engineering E. coli for enhanced this compound production include:
Manipulating Fatty Acid Biosynthesis Enzymes: Overexpression of specific enzymes within the fatty acid synthesis pathway, such as 3-hydroxy-acyl-ACP dehydratase (FabZ), has been shown to significantly increase this compound titers. wikipedia.orgfishersci.iewikipedia.org
Deleting Competing Pathways: Knocking out genes involved in fatty acid degradation (beta-oxidation), such as fadE, can prevent the breakdown of the produced this compound, leading to higher accumulation. wikipedia.orgfishersci.iefishersci.se
Membrane Engineering: Modifying the composition and properties of the cell membrane, for instance, by enabling the production of trans unsaturated fatty acids, can enhance tolerance to this compound toxicity and improve production. wikipedia.org
Computational Design: Integrated computational and experimental approaches, such as using the OptForce methodology, can predict optimal genetic interventions required for achieving high theoretical yields of this compound. wikipedia.orgwikipedia.org
Through these engineering strategies, significant increases in this compound production have been achieved in E. coli, with engineered strains demonstrating improved titers and selectivity. wikipedia.orgfishersci.iewikipedia.org
This compound as a Fermentation Inhibitor in Yeast
This compound is recognized as a naturally produced by-product of lipid synthesis in yeasts during alcoholic fermentation. wikipedia.orgnih.gov However, at certain concentrations, it acts as a significant inhibitor of yeast growth and fermentation efficiency. wikipedia.orgnih.govnih.govmassbank.eu Medium-chain fatty acids (MCFAs), including this compound (C8) and decanoic acid (C10), are known to impair yeast performance and affect membrane integrity. massbank.eu
Impact of pH and Ethanol on this compound Toxicity in Microorganisms
The toxicity of this compound to microorganisms, particularly yeast, is significantly influenced by environmental factors such as pH and ethanol concentration. Research indicates that the undissociated form of this compound is the primary toxic molecule. nih.govnih.govmassbank.euebi.ac.ukhmdb.ca As this compound is a weak acid, a lower pH favors the protonated, undissociated form, which can more easily diffuse across the cell membrane. nih.govnih.govmassbank.euebi.ac.uk Once inside the cell, where the pH is closer to neutral, the acid can dissociate, leading to intracellular acidification and the accumulation of toxic anions. ebi.ac.uk This explains why the toxic effects of this compound increase with a decrease in pH. nih.govnih.govhmdb.ca
Ethanol, a major product of yeast fermentation, has also been shown to potentiate the inhibitory effect of this compound on microorganisms. wikipedia.orgnih.govnih.gov The combined action of ethanol and this compound can lead to increased plasma membrane disorganization, further impairing cellular function. hmdb.ca This synergistic toxicity is a critical factor in alcoholic fermentation, where both compounds are present. wikipedia.orgnih.govnih.gov
Intermediary Metabolism of this compound
The intermediary metabolism of fatty acids involves both anabolic (biosynthesis) and catabolic (degradation) pathways. This compound, as a medium-chain fatty acid, participates in these metabolic processes.
Beta-Oxidation Process in Fatty Acid Catabolism
The primary pathway for the catabolism of fatty acids, including this compound, is beta-oxidation. This process occurs in the mitochondrial matrix in eukaryotes, although peroxisomal beta-oxidation also exists and is particularly important for very long-chain fatty acids. wikipedia.orglipidmaps.orgfishersci.ca this compound, being a medium-chain fatty acid, is primarily metabolized through mitochondrial beta-oxidation. uni.lu
Beta-oxidation involves a cyclical series of four reactions that sequentially cleave two-carbon units from the carboxyl end of a fatty acyl-CoA molecule, producing acetyl-CoA, NADH, and FADH2. wikipedia.orglipidmaps.orgfishersci.ca
The steps of beta-oxidation are:
Activation: Before entering beta-oxidation, fatty acids are activated by being converted to their CoA derivatives (fatty acyl-CoA) in an energy-consuming reaction catalyzed by fatty acyl-CoA synthetase. wikipedia.orgfishersci.ca This process requires ATP. wikipedia.orgfishersci.ca For entry into the mitochondria, the acyl group is transferred to carnitine via carnitine palmitoyltransferase (CPT) system, forming acylcarnitine, which is then transported across the inner mitochondrial membrane. fishersci.cauni.lu
First Dehydrogenation: The fatty acyl-CoA is oxidized by acyl-CoA dehydrogenase, introducing a trans double bond between the alpha (C-2) and beta (C-3) carbons, yielding a trans-Δ²-enoyl-CoA and reducing FAD to FADH2. wikipedia.orglipidmaps.orgfishersci.ca
Hydration: The double bond is hydrated by enoyl-CoA hydratase, forming a β-hydroxyacyl-CoA. wikipedia.orglipidmaps.orgfishersci.ca
Second Dehydrogenation: The β-hydroxyacyl-CoA is oxidized by β-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group and reducing NAD+ to NADH, yielding a β-ketoacyl-CoA. wikipedia.orglipidmaps.orgfishersci.ca
Thiolytic Cleavage: The β-ketoacyl-CoA is cleaved by thiolase, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons. wikipedia.org
The shortened fatty acyl-CoA then undergoes further rounds of beta-oxidation until the entire fatty acid chain is converted into acetyl-CoA units. wikipedia.orglipidmaps.orgfishersci.ca The acetyl-CoA produced can then enter the citric acid cycle for complete oxidation to carbon dioxide, generating ATP, NADH, and FADH2. wikipedia.orgnih.gov The NADH and FADH2 generated during both beta-oxidation and the citric acid cycle are then used in the electron transport chain to produce a large amount of ATP through oxidative phosphorylation. wikipedia.org
For this compound (C8), which has 8 carbons, it will undergo 3 rounds of beta-oxidation, producing 4 molecules of acetyl-CoA, 3 molecules of NADH, and 3 molecules of FADH2. wikipedia.org The complete oxidation of these products through the citric acid cycle and electron transport chain yields a significant amount of ATP. wikipedia.org For example, the catabolism of one molecule of this compound can yield approximately 50 ATP molecules, accounting for the ATP required for activation. wikipedia.org
Absorption and Oxidation in Biological Systems
This compound is efficiently absorbed from the gastrointestinal tract. Unlike long-chain fatty acids, medium-chain fatty acids like this compound can be absorbed rapidly and directly into the portal vein, leading to their swift transport to the liver researchgate.neteuropa.eu. Studies in humans have shown that there is no significant difference in the recovery of labeled carbon dioxide after oral and intravenous administration of isotopically labeled this compound, indicating near-complete absorption physiology.org.
Once absorbed, this compound undergoes rapid oxidation physiology.org. The primary metabolic pathway for the degradation of linear fatty acids, including this compound, is beta-oxidation europa.euresearchgate.net. This process, predominantly occurring in cardiac and skeletal muscle, involves the conversion of fatty acids to acyl-CoA derivatives, such as octanoyl-CoA coenzalabs.comeuropa.eu. These acyl-CoA derivatives are then transported into mitochondria and undergo a series of enzymatic steps that sequentially remove two-carbon units in the form of acetyl-CoA europa.eu. The acetyl-CoA can then enter the citric acid cycle for complete oxidation to carbon dioxide and water, generating energy europa.euresearchgate.net.
Peroxisomal beta-oxidation also produces octanoyl-CoA as an endpoint, which is then transferred to mitochondria for further oxidation wikipedia.org.
Studies using isotopically labeled this compound have allowed researchers to track its metabolism. For instance, the [13C]this compound breath test is used to quantify gastric emptying, as the labeled this compound is absorbed in the small intestine, metabolized in the liver via beta-oxidation, and the labeled carbon is exhaled as 13CO2 in the breath researchgate.net.
Research findings indicate that the oxidation rate of small amounts of this compound appears consistent, even with moderate blood levels of glucose or this compound physiology.org. This compound has been shown to affect mitochondrial metabolism, leading to increased ketone body production in certain cell types frontiersin.org.
Role of Octanoyl-CoA in Energy Regulation via Ghrelin
Octanoyl-CoA plays a crucial role in energy regulation through its involvement in the activation of the hormone ghrelin coenzalabs.com. Ghrelin is a peptide hormone primarily produced in the stomach that is involved in regulating appetite and energy balance nih.govcambridge.org. For ghrelin to be biologically active and bind to its receptor, the growth hormone secretagogue receptor 1a (GHS-R1a), it must undergo a unique post-translational modification: acylation with a medium-chain fatty acid, predominantly this compound, at the serine 3 residue near its N-terminus cambridge.orgtandfonline.comtandfonline.com.
This octanoylation is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase (MBOAT) superfamily tandfonline.comoup.comfrontiersin.org. GOAT utilizes Octanoyl-CoA as the acyl donor for this modification frontiersin.org. The availability of this compound, and consequently Octanoyl-CoA, can influence the level of active, octanoylated ghrelin plos.org.
The octanoylation of ghrelin by GOAT is essential for its ability to stimulate hunger and regulate energy homeostasis cambridge.orgtandfonline.comtandfonline.com. Studies have shown that ingested medium-chain fatty acids can serve as a direct source for the acyl modification of ghrelin plos.org. The sensing of fatty acids for ghrelin octanoylation may involve mechanisms within the ghrelin-producing cells plos.org.
The interplay between Octanoyl-CoA, GOAT, and ghrelin highlights a specific molecular mechanism by which fatty acid metabolism is directly linked to hormonal regulation of energy intake and expenditure coenzalabs.compnas.org. The deacylation of ghrelin also occurs in circulation, influenced by serum esterases, leading to the formation of desacyl ghrelin, which generally does not activate the GHS-R1a receptor but may have other effects tandfonline.comoup.comwikipedia.org.
Interactive Data Table: Key Compounds and Their Roles
| Compound Name | PubChem CID | Role in Metabolism |
| This compound | 379 | Biosynthesis precursor, Beta-oxidation substrate, Ghrelin acylation source |
| Octanoyl-CoA | 445344 | Intermediate in beta-oxidation, Acyl donor for ghrelin octanoylation |
| Ghrelin | 16133832 | Hormone regulating energy balance, requires octanoylation for full activity |
| Ghrelin O-acyltransferase (GOAT) | - | Enzyme catalyzing ghrelin octanoylation using Octanoyl-CoA |
| Acyl Carrier Protein (ACP) | - | Involved in fatty acid synthesis, carries octanoyl group in mitochondrial FAS |
| Lipoic acid | 803 | Cofactor synthesized from octanoyl-ACP |
| Acetyl-CoA | 444074 | Product of beta-oxidation, enters citric acid cycle |
Note: PubChem CID for GOAT is not directly available as it is an enzyme (protein), not a small molecule. PubChem CID for Lipoic acid and Acetyl-CoA are included for context.
Biological and Physiological Roles of Octanoic Acid
Mitochondrial Function and Energetics
Octanoic acid has been shown to exert considerable influence on mitochondrial biogenesis, metabolism, and respiration, particularly in skeletal muscle and neural cells.
Impact on Mitochondrial Biogenesis and Metabolism in Skeletal Muscle
Research has demonstrated that a diet enriched with this compound can lead to significant changes in the metabolic phenotype of skeletal muscle. In a study involving mice fed an this compound-rich diet for six weeks, a notable increase in the number of oxidative fibers, which are rich in mitochondria, was observed in the gastrocnemius muscle. nih.govnih.gov This shift towards a more oxidative phenotype is indicative of enhanced mitochondrial biogenesis and a greater capacity for aerobic metabolism. nih.govnih.gov
Activation of AMPK and Gene Expression (PGC1α, CS) related to Mitochondrial Function
The molecular mechanism underlying the observed changes in skeletal muscle involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.govresearchgate.net Studies have shown that an this compound-rich diet induces the activation of AMPK in the quadriceps muscle of mice. nih.govresearchgate.net This activation is associated with a significant upregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and citrate (B86180) synthase (CS), both at the gene and protein levels. nih.govresearchgate.net
Specifically, mice on the C8-rich diet exhibited a 55% increase in PGC1α gene expression and a 35% increase in PGC1α protein levels. researchgate.net Similarly, CS gene expression was elevated by 48%, with a corresponding 26.5% increase in CS protein levels. researchgate.net PGC-1α is a master regulator of mitochondrial biogenesis, while citrate synthase is a key enzyme in the citric acid cycle and a common marker for mitochondrial content. nih.govnih.govnih.gov The activation of the AMPK-PGC1α pathway by this compound, therefore, plays a crucial role in promoting the generation of new mitochondria in skeletal muscle. nih.govresearchgate.net
Effects on Fatty Acid Oxidation and Endurance Capacity
The metabolic reprogramming induced by this compound has a direct impact on physical performance. Mice fed an this compound-rich diet displayed enhanced endurance capacity during submaximal exercise tests. nih.govmdpi.com This improvement is linked to a greater utilization of fatty acids for energy, which spares glycogen (B147801) stores and delays the onset of fatigue. nih.gov The increase in mitochondrial density and oxidative enzymes, driven by the AMPK-PGC1α pathway, enhances the muscle's ability to oxidize fatty acids, thereby contributing to improved endurance. nih.govnih.gov
Modulation of Mitochondrial Respiration
This compound also appears to directly influence the respiratory function of mitochondria. In skinned fibers from the gastrocnemius muscle of mice fed an this compound-enriched diet, there was a tendency for a 45% increase in maximal mitochondrial respiration when octanoate (B1194180) was used as a substrate. nih.gov Furthermore, in vitro studies have shown that short-chain carboxylic acids, including this compound, can induce the mitochondrial permeability transition (MPT), a process that can lead to mitochondrial swelling and uncoupling of oxidative phosphorylation. uc.pt
Influence on Mitochondrial Activity in Neural Cells
The effects of this compound on mitochondrial function extend to the central nervous system. In cultured astrocytes, both this compound (C8) and decanoic acid (C10) have been shown to stimulate mitochondrial respiration. nih.gov Specifically, this compound was found to elevate respiration linked to ATP synthesis. nih.gov In contrast, some studies on neuronal cell lines have suggested that decanoic acid may have a more pronounced effect on inducing mitochondrial biogenesis and increasing the activity of mitochondrial enzymes like citrate synthase and complex I, while this compound's primary role appears to be related to affecting mitochondrial metabolism and increasing the production of ketone bodies. ucl.ac.ukfrontiersin.org Research on U87MG glioblastoma cells indicated that this compound primarily impacts mitochondrial metabolism, leading to an increased synthesis of ketone bodies. frontiersin.org Furthermore, in primary neurons, this compound is preferentially oxidized over being stored, highlighting its role as a ready energy source for neural cells. nih.gov
Neurobiological and Neurological Systems
Role in Epilepsy and Seizure Control
Recent studies suggest that this compound exerts a protective role in epilepsy through specific molecular pathways. aesnet.org One identified mechanism involves the activation of G protein-coupled receptor 40 (GPR40). aesnet.org In animal models of epilepsy, this compound was found to enhance the activation of GPR40 in the hippocampus. aesnet.org This activation is linked to a reduction in the activation of astrocytes, star-shaped glial cells in the brain. aesnet.org Astrocytes are known to play a role in the initiation and spread of seizure activity, partly through the release of the neurotransmitter glutamate (B1630785). nih.gov By modulating astrocytic activity, this compound may contribute to nervous system protection and seizure control. aesnet.org In a pentylenetetrazol (PTZ)-induced epilepsy model, this compound significantly prolonged the time until a seizure occurred (seizure latency). aesnet.org
The anticonvulsant effects of this compound are often compared with those of decanoic acid, another medium-chain fatty acid present in the MCT diet. nih.govfrontiersin.org Research indicates that these two fatty acids may have different potencies and mechanisms of action. unil.chnih.gov
In several in vitro and in vivo models, decanoic acid has demonstrated more potent anticonvulsant effects than this compound. nih.govunil.chnih.gov For instance, in a study using an in vitro pentylenetetrazol model, decanoic acid markedly reduced epileptiform discharges, whereas this compound had no significant effect at the same concentration. nih.govfrontiersin.org This difference in efficacy may be partly explained by their distinct interactions with neurotransmitter receptors. Decanoic acid has been shown to directly inhibit AMPA receptors, a primary type of excitatory glutamate receptor in the brain, which is a mechanism sufficient to explain its antiseizure effects. unil.chnih.gov In contrast, this compound showed no effect on AMPA receptor currents in the same experiments. unil.choup.com
Metabolic differences also play a role. This compound undergoes more extensive beta-oxidation in the liver, which results in lower levels of the acid reaching the brain compared to decanoic acid. frontiersin.org Decanoic acid's limited beta-oxidation allows it to accumulate more in the bloodstream and subsequently be transported to the brain, where it can exert its direct anticonvulsant actions. frontiersin.org While both fatty acids are components of the MCT diet, these findings suggest decanoic acid may be a more direct contributor to the diet's therapeutic effects on seizure control. unil.chnih.gov
| Feature | This compound (C8) | Decanoic Acid (C10) |
| Direct Anticonvulsant Effect | No significant effect in some in vitro models. nih.govfrontiersin.org | Potent effect in in vitro and in vivo models. nih.govfrontiersin.org |
| AMPA Receptor Inhibition | No significant effect observed. unil.chnih.govoup.com | Acts as a direct, non-competitive inhibitor. unil.chnih.gov |
| Metabolism (Beta-oxidation) | Undergoes more extensive beta-oxidation in the liver. frontiersin.org | Undergoes limited beta-oxidation, leading to higher plasma and brain levels. frontiersin.org |
| Primary Anticonvulsant Role | May contribute more through effects on brain energy metabolism and astrocytic modulation. aesnet.orgoipub.com | Believed to contribute directly through neurotransmitter receptor inhibition. unil.chnih.gov |
Epileptic seizures create a high energy demand in neurons. nih.gov Impaired glucose metabolism has been observed in epileptogenic brain areas, suggesting that providing an alternative fuel source could be beneficial. oipub.com Medium-chain triglycerides, including this compound, can serve as an auxiliary energy source for the brain. oipub.com
This compound has been shown to activate mitochondrial energy metabolism and biogenesis in vitro. nih.gov This enhancement of mitochondrial function can lead to increased ATP production. nih.gov By providing an alternative fuel and potentially improving the efficiency of energy production, this compound may help stabilize neuronal function and counteract the energy deficit associated with seizures. oipub.comnih.gov
While straight-chain this compound shows limited direct anticonvulsant activity in some models, chemical modification of its structure can significantly enhance its potency. nih.govunil.ch Researchers have investigated branched derivatives of this compound as potential new treatments for drug-resistant epilepsy. nih.gov
Studies on a series of methyl-branched this compound derivatives revealed a strong, branch-point-specific activity. nih.gov For example, 4-methylthis compound, a branched derivative, was found to be strongly active in controlling seizure-like activity in rat hippocampal slices, showing improved performance over the established epilepsy treatment valproic acid. unil.chnih.gov Unlike its parent compound, 4-methylthis compound demonstrated strong inhibitory activity at AMPA receptors, consistent with its efficacy in seizure control. unil.ch This suggests that specific structural modifications to the this compound molecule can introduce potent, direct anticonvulsant mechanisms that are absent in the original compound. nih.govunil.ch
| Compound | Anticonvulsant Activity (in vitro PTZ model) | Neuroprotection (Glutamate Excitotoxicity) |
| This compound (OA) | No significant effect. nih.gov | Not specified |
| Valproic Acid (VPA) | Small, significant decrease in epileptiform discharges. nih.gov | - |
| 4-methylthis compound (4-MO) | Significant suppression of epileptiform discharges. nih.gov | Structurally dependent neuroprotection. nih.gov |
| 4-ethylthis compound (4-EO) | Significant suppression of epileptiform discharges. nih.gov | - |
Neuroprotective Potential in Neurodegenerative Diseases
The metabolic and cellular effects of this compound extend beyond epilepsy, with research exploring its potential neuroprotective role in conditions like Parkinson's disease.
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons, and impairment of mitochondrial function is considered a key factor in its progression. nih.gov Animal models, such as those induced by toxins like rotenone (B1679576) or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are used to study the disease's mechanisms and evaluate potential therapies. nih.govmdpi.com
This compound has been investigated for its neuroprotective effects in an MPTP-induced mouse model of PD. nih.gov In these studies, both acute and repeated administration of this compound significantly reduced the impairment of dopaminergic neurotransmission in the striatum caused by MPTP. nih.gov The probable mechanism for this neuroprotective action is linked to an increase in the metabolic activity of mitochondria. nih.gov this compound was found to markedly increase the expression of PGC-1α, a key regulator of mitochondrial biogenesis, and the enzyme PEPCK, another marker of mitochondrial activity. nih.gov These findings indicate that this compound can inhibit the neurodegenerative processes seen in this PD model, likely by enhancing mitochondrial function. nih.gov
Influence on Striatal Mitochondrial Metabolic Activity
This compound has been shown to influence the metabolic activity of mitochondria within the striatum, a key component of the basal ganglia involved in motor control and other functions. Research suggests that this compound can increase the metabolic activity within these neuronal powerhouses. nih.gov In a mouse model of Parkinson's disease, a condition linked to mitochondrial dysfunction, administration of this compound led to a notable increase in the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and both cytosolic and mitochondrial forms of phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov These molecules are recognized markers of mitochondrial activity and biogenesis. nih.gov The observed neuroprotective effects of this compound in this context, specifically the reduction in the impairment of dopaminergic neurotransmission, are thought to be linked to this enhancement of metabolic activity in striatal mitochondria. nih.gov
| Marker | Effect of this compound | Implied Function |
| PGC-1α | Marked Increase in Expression | Mitochondrial Biogenesis |
| PEPCK (cytosolic) | Marked Increase in Expression | Mitochondrial Activity |
| PEPCK (mitochondrial) | Marked Increase in Expression | Mitochondrial Activity |
Modulation of Oxidative Stress in Neurological Contexts
This compound demonstrates a capacity to modulate oxidative stress within neurological contexts, offering a protective role against cellular damage. Studies have indicated that it can ameliorate oxidative stress induced by neurotoxins in the brain. nih.govproquest.com For instance, in zebrafish exposed to the neurotoxin rotenone, this compound treatment led to a reduction in lipid peroxidation and nitric oxide levels, both of which are indicators of oxidative stress. nih.govproquest.com Furthermore, this compound has been found to decrease the production of reactive oxygen species (ROS), which are key mediators of oxidative damage. nih.govnih.gov This antioxidant effect contributes to its neuroprotective properties by mitigating the harmful effects of oxidative stress on neuronal cells. nih.govproquest.com
Interactions with Neurotoxins and Cellular Stress Responses
This compound exhibits protective interactions in the presence of neurotoxins and can modulate cellular stress responses. In a mouse model of Parkinson's disease utilizing the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), both acute and repeated administration of this compound significantly lessened the impairment of dopaminergic neurotransmission in the striatum. nih.gov This suggests an inhibitory effect on the neurodegenerative processes initiated by MPTP. nih.gov
Similarly, in a zebrafish model, this compound ameliorated the oxidative stress and inflammation in both the brain and intestines induced by the neurotoxin rotenone. nih.govproquest.com Beyond neurotoxins that model neurodegenerative diseases, this compound has also shown protective effects against other inducers of cellular stress. For example, it has been shown to mitigate cell death and reduce the production of reactive oxygen species in rat aortic smooth muscle cells treated with tunicamycin, a compound that induces endoplasmic reticulum stress. nih.govnih.govsemanticscholar.org
| Stressor | Model System | Observed Effect of this compound |
| MPTP | Mouse | Reduced impairment of dopaminergic neurotransmission nih.gov |
| Rotenone | Zebrafish | Ameliorated oxidative stress and inflammation nih.govproquest.com |
| Tunicamycin | Rat Aortic Smooth Muscle Cells | Mitigated cell death and decreased ROS production nih.govnih.govsemanticscholar.org |
Immunomodulation and Inflammatory Processes
Anti-inflammatory Properties and Mechanisms
This compound possesses notable anti-inflammatory properties, which are believed to contribute to its beneficial biological effects. healthline.comdraxe.com It has been demonstrated to suppress the secretion of inflammatory enzymes and cells, thereby helping to manage conditions associated with inflammation in the digestive system. draxe.com The anti-inflammatory actions of this compound may be mediated through various signaling pathways. besjournal.comnih.gov
Research has pointed to the involvement of the ATP-binding cassette transporter A1 (ABCA1) and the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway in the anti-inflammatory response to this compound. besjournal.comresearchgate.net Additionally, studies suggest that this compound can inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammatory responses. nih.gov Through these mechanisms, this compound can lead to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1). besjournal.com
Regulation of Inflammatory Responses in Sepsis
This compound plays a significant role in the regulation of inflammatory responses during sepsis, a life-threatening condition caused by a dysregulated host response to infection. nih.govoup.com It has been shown to have a protective effect in both animal models and human patients with sepsis. nih.govoup.com The potential protective mechanisms of this compound in sepsis are multifaceted, involving the regulation of the inflammatory response, the immune system, and oxidative stress. nih.govoup.com
Studies have demonstrated that enteral nutrition rich in this compound can reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), in the context of sepsis. nih.govresearchgate.net This reduction in the systemic inflammatory response can help to alleviate sepsis-induced multi-organ dysfunction. researchgate.net The anti-inflammatory effects of this compound in sepsis may be mediated, in part, through the peroxisome proliferator-activated receptor-gamma (PPARγ)/STAT-1/MyD88 pathway. nih.gov
Influence on IL-8 Secretion in Intestinal Epithelial Cells
This compound has been found to influence the secretion of interleukin-8 (IL-8), a key chemokine involved in the inflammatory process, particularly in the intestines. researchgate.netnih.govnih.gov Research utilizing the Caco-2 human colonic epithelial cell line has shown that this compound can suppress the secretion of IL-8 at the transcriptional level. researchgate.netnih.govnih.gov
This inhibitory effect was observed when the cells were pre-cultured with this compound for 24 hours before being stimulated with interleukin-1 beta (IL-1β), a pro-inflammatory cytokine. nih.gov The suppression of IL-8 gene transcription by this compound suggests a potential mechanism by which it could modulate intestinal inflammation. researchgate.netnih.govnih.gov It is noteworthy that this effect appears to be specific, as this compound did not seem to modulate the activation of other transcription factors like NF-κB in these cells. nih.gov
Gastrointestinal and Microbiome Interactions
This compound, a medium-chain fatty acid, plays a significant role in the complex ecosystem of the gastrointestinal tract. Its interactions with the gut microbiota, intestinal barrier, and inflammatory processes have been the subject of considerable research, revealing its potential to modulate gut health and influence systemic conditions.
Modulation of Gut Microbiota Composition
This compound exerts a modulatory effect on the composition of the gut microbiota, demonstrating both antimicrobial properties against pathogenic organisms and the potential to foster the growth of beneficial bacteria. Research has shown that this compound can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus nih.goviiarjournals.orgresearchgate.net. Its antimicrobial action extends to various fungi, including Aspergillus spp., Penicillium spp., Rhizopus spp., and Botrytis spp mdpi.com. The mechanism of action is believed to involve the intrusion of the bacterial cell wall and disruption of protein functioning mdpi.com.
In addition to its antimicrobial effects, studies suggest that this compound can influence the balance of gut microbial populations. For instance, in a study involving an astaxanthin (B1665798) n-octanoic acid diester (AOD), administration in mice fed a high-fat, high-sucrose diet led to a significant increase in the abundance of Bacteroides and Coprococcus nih.govnih.gov. Diets rich in medium-chain fatty acids, including this compound, have been associated with an increase in the Bacteroidetes to Firmicutes ratio, a change often linked to a leaner phenotype and improved metabolic health nih.gov. Furthermore, an increase in the abundance of Bifidobacterium and Lactobacillus has been reported with medium-chain fatty acid consumption, which are known producers of beneficial short-chain fatty acids like lactate (B86563) and acetate (B1210297) nih.gov.
| Microorganism | Effect of this compound | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | nih.goviiarjournals.org |
| Staphylococcus aureus | Inhibition of growth | researchgate.net |
| Aspergillus spp. | Inhibition of growth | mdpi.com |
| Penicillium spp. | Inhibition of growth | mdpi.com |
| Rhizopus spp. | Inhibition of growth | mdpi.com |
| Botrytis spp. | Inhibition of growth | mdpi.com |
| Bacteroides | Increased abundance (with AOD) | nih.govnih.gov |
| Coprococcus | Increased abundance (with AOD) | nih.govnih.gov |
| Bifidobacterium | Increased abundance | nih.gov |
| Lactobacillus | Increased abundance | nih.gov |
Impact on Intestinal Integrity and Inflammation
This compound has been shown to positively impact intestinal barrier function and modulate inflammatory responses within the gut. A key mechanism underlying these effects involves the peroxisome proliferator-activated receptor γ (PPARγ)/STAT-1/myeloid differentiation factor 88 (MyD88) pathway nih.goviiarjournals.orgnih.goviiarjournals.org. Enteral nutrition supplemented with this compound has been found to prevent lipopolysaccharide (LPS)-induced intestinal injury by activating this pathway nih.gov. This activation leads to a decrease in the phosphorylation of STAT-1 and the activity of MyD88, thereby reducing the inflammatory cascade nih.goviiarjournals.orgiiarjournals.org.
Studies have demonstrated that this compound can significantly decrease serum levels of inflammatory factors nih.gov. In endotoxemic rats, enteral nutrition enriched with this compound led to a more significant reduction in inflammatory cytokines compared to standard enteral nutrition alone nih.govresearchgate.net.
Furthermore, this compound contributes to the maintenance of the physical barrier of the intestine by influencing the expression of tight junction proteins. Tight junctions are crucial for regulating paracellular permeability nih.govnih.gov. While specific research on this compound's direct effect on all tight junction proteins is ongoing, the broader category of fatty acids has been shown to modulate the expression of key proteins like occludin and zonula occludens-1 (ZO-1) nih.govresearchgate.netnih.gov. The integrity of the intestinal barrier is essential to prevent the translocation of harmful substances like LPS from the gut lumen into the bloodstream, a condition that can trigger systemic inflammation mdpi.com.
Role in Sepsis and Gut Barrier Function
Sepsis, a life-threatening condition caused by a dysregulated host response to infection, is often associated with impaired gut barrier function nih.gov. This compound has demonstrated a protective role in sepsis by preserving the integrity of the gut barrier and modulating the inflammatory response iiarjournals.orgnih.gov.
The protective mechanism of this compound in sepsis is linked to its ability to regulate the inflammatory response through the PPARγ/STAT-1/MyD88 pathway nih.goviiarjournals.orgiiarjournals.orgresearchgate.net. By activating PPARγ and subsequently inhibiting STAT-1 phosphorylation and MyD88 activity, this compound helps to dampen the excessive inflammatory cytokine production that characterizes sepsis nih.goviiarjournals.orgiiarjournals.orgresearchgate.net. This modulation of the immune response can alleviate sepsis-induced organ damage, including acute liver injury nih.goviiarjournals.orgiiarjournals.org.
| Biological Process | Effect of this compound | Associated Pathway/Mechanism | Reference |
|---|---|---|---|
| Gut Barrier Integrity | Maintains tight junctions and barrier function | - | nih.goviiarjournals.org |
| Inflammatory Response | Reduces inflammatory cytokine levels | Activation of PPARγ, inhibition of STAT-1 phosphorylation and MyD88 activity | nih.goviiarjournals.orgnih.goviiarjournals.orgresearchgate.net |
| LPS-Induced Injury | Alleviates intestinal and liver injury | PPARγ/STAT-1/MyD88 pathway | nih.goviiarjournals.orgnih.goviiarjournals.org |
Influence on Insulin (B600854) Resistance and Glucose Metabolism via Gut Microbiota
The gut microbiota is increasingly recognized as a key regulator of host metabolism, including insulin sensitivity and glucose homeostasis mdpi.comwjgnet.com. This compound, through its modulation of the gut microbiota, can indirectly influence these metabolic processes.
Changes in the composition of the gut microbiota can affect the production of various metabolites, such as short-chain fatty acids (SCFAs), which have been shown to play a role in glucose metabolism wjgnet.com. For instance, SCFAs can stimulate the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in regulating insulin secretion and appetite casi.orgnih.gov. The gut microbiota's fermentation of non-digestible carbohydrates is a primary source of these beneficial SCFAs nih.gov.
A study using an astaxanthin n-octanoic acid diester (AOD) in mice on a high-fat and high-sucrose diet demonstrated an improvement in glucose tolerance and insulin resistance nih.govnih.gov. This improvement was accompanied by a modulation of the gut microbiota, including an increased abundance of Bacteroides and Coprococcus nih.govnih.gov. The study also noted that AOD administration lowered the concentration of circulating LPS, which is known to contribute to insulin resistance nih.govmdpi.com. The reduction in LPS suggests an improved gut barrier function, which can be influenced by the composition of the gut microbiota nih.gov.
While the direct causal link between this compound-induced changes in specific gut microbial species and its effects on insulin resistance is an area of active investigation, the available evidence points towards a significant interplay between this compound, the gut microbiome, and host metabolic health.
Antimicrobial and Antifungal Activities
Antibacterial Mechanisms
The antibacterial effects of octanoic acid are multifaceted, involving direct interaction with bacterial structures and interference with essential metabolic processes. These mechanisms contribute to its efficacy against various pathogenic bacteria.
Disruption of Bacterial Cell Membranes
A primary mechanism of this compound's antibacterial action is the disruption of the bacterial cell membrane's integrity. nih.govnih.govmdpi.com Due to its amphipathic nature, this compound can insert itself into the phospholipid bilayer of the cell membrane. preprints.org This insertion perturbs the membrane's structure and fluidity, leading to increased permeability. nih.govnih.gov The consequence of this disruption is the leakage of vital intracellular components, such as ions and ATP, which ultimately results in cell death. researchgate.net Studies have shown that treatment with this compound leads to severe membrane damage in bacteria like Escherichia coli O157:H7. researchgate.net This disruption of the physical barrier is a key factor in its bactericidal effect.
Broad-Spectrum Activity Against Pathogens (e.g., Staphylococcus aureus, Escherichia coli)
This compound exhibits a broad spectrum of activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Notable pathogens susceptible to this compound include Staphylococcus aureus and Escherichia coli. mdpi.comnih.govasm.org Its efficacy against these diverse bacterial species underscores its versatile antimicrobial potential. Research has established the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of this compound against these pathogens, providing quantitative measures of its potent activity.
| Bacterium | Strain | MIC | MBC | Source |
|---|---|---|---|---|
| Staphylococcus aureus | ATCC 12600 | 25 mM | 50 mM | nih.gov |
| Escherichia coli | Generic | <1% | Not Reported | newprairiepress.org |
| Staphylococcus aureus | Clinical Isolate 10-9 | 12.5 mM | 25 mM | nih.gov |
Eradication of Biofilms and Clearance of Antibiotic-Tolerant Cells
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously difficult to eradicate and exhibit high tolerance to conventional antibiotics. researchgate.net this compound has demonstrated significant efficacy in both inhibiting biofilm formation and eradicating established biofilms. nih.govnih.govresearchgate.net For example, it can inhibit S. aureus biofilm formation by over 50% at a concentration of 3.13 mM in milk. nih.govnih.govresearchgate.net Furthermore, it can achieve 95% eradication of mature S. aureus biofilms at its minimum bactericidal concentration (MBC). nih.govnih.govresearchgate.net
A critical aspect of this compound's antibiofilm activity is its ability to rapidly kill antibiotic-tolerant "persister" cells within the biofilm. nih.govnih.govresearchgate.net These dormant cells are a primary reason for the recurrence of chronic infections. This compound can kill these persistent cells within a few hours, a significant advantage over many traditional antibiotics. nih.govnih.govresearchgate.net
| Activity | Concentration | Result | Source |
|---|---|---|---|
| Biofilm Formation Inhibition (in milk) | 3.13 mM | >50% inhibition | nih.govnih.govresearchgate.net |
| Biofilm Eradication | 1x MBC | 95% eradication | nih.govnih.govresearchgate.net |
| Clearance of Antibiotic-Tolerant Cells | Not Specified | Rapid killing within 4 hours | nih.govnih.govresearchgate.net |
| Combination | Strain | FICI | Interpretation | Source |
|---|---|---|---|---|
| This compound + Cefuroxime | ATCC 12600 | 0.5 | Synergy | nih.gov |
| This compound + Ampicillin | ATCC 12600 | >0.5 - 1 | Additive | nih.gov |
| This compound + Cloxacillin | ATCC 12600 | >0.5 - 1 | Additive | nih.gov |
| This compound + Cefotaxime | ATCC 12600 | >0.5 - 1 | Additive | nih.gov |
| This compound + Tetracycline | ATCC 12600 | >0.5 - 1 | Additive | nih.gov |
Inhibition of Small Colony Variant (SCV) Formation
Small Colony Variants (SCVs) are a slow-growing subpopulation of bacteria with atypical metabolic characteristics that are associated with persistent and recurrent infections. A significant finding is that this compound treatment infrequently induces the formation of S. aureus SCVs, especially when compared to treatment with conventional antibiotics. nih.govnih.govresearchgate.net While antibiotics can often promote the development of SCVs, which contributes to treatment failure, this compound tends to eradicate the bacterial population with a lower risk of inducing this resistant phenotype. researchgate.net This characteristic is particularly important in the context of chronic infections where SCV formation is a significant clinical challenge.
Antifungal Mechanisms
The antifungal activity of this compound is attributed to several distinct yet interconnected mechanisms that disrupt fungal cell integrity and function.
This compound has demonstrated the ability to inhibit the growth of several fungal species. In the case of Candida albicans, a common human fungal pathogen, medium-chain saturated fatty acids including this compound have shown effective inhibition of biofilm formation at low concentrations (2 µg/mL), with minimum inhibitory concentrations (MICs) for planktonic cells ranging from 100 to 200 µg/mL nih.govnih.govnih.gov. For Saccharomyces cerevisiae, a yeast species used in baking and brewing, this compound is a known inhibitor of fermentation and growth, with inhibitory effects observed at concentrations even below 1 mM researchgate.netnih.govresearchgate.net. The toxicity of this compound against S. cerevisiae increases as the pH of the media decreases researchgate.netnih.gov. Research on the plant pathogenic fungus Stagonosporopsis cucurbitacearum has shown that this compound can reduce fungal mycelial growth at a concentration of 5 mg/mL mdpi.comresearchgate.net. At a higher concentration of 20 mg/mL, it almost completely eliminated mycelial growth in vitro mdpi.comresearchgate.net.
Table 1: Inhibitory Concentrations of this compound Against Various Fungi
| Fungal Species | Inhibitory Effect | Concentration | Reference(s) |
|---|---|---|---|
| Candida albicans | Biofilm Formation Inhibition | 2 µg/mL | nih.govnih.govnih.gov |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 100–200 µg/mL | nih.govnih.govnih.gov |
| Saccharomyces cerevisiae | Growth Inhibition | < 1 mM | researchgate.netnih.govresearchgate.net |
| Stagonosporopsis cucurbitacearum | Mycelial Growth Reduction | 5 mg/mL | mdpi.comresearchgate.net |
| Stagonosporopsis cucurbitacearum | Complete Mycelial Growth Elimination | 20 mg/mL | mdpi.comresearchgate.net |
A primary mechanism of this compound's antifungal action is the disruption of the fungal cell membrane. Studies on Saccharomyces cerevisiae have provided quantitative evidence that carboxylic acids, including this compound, damage the yeast membrane, leading to increased membrane leakage researchgate.netnih.govresearchgate.netnih.gov. This damage is dose-dependent and increases with the chain length of the fatty acid nih.gov. The lipophilic nature of this compound allows it to penetrate the fatty cell wall membranes of fungi journalijar.comchemicalbook.com. Once inside the cell, it can dissociate, leading to a decrease in intracellular pH and the accumulation of toxic anions, which further compromises cell function researchgate.netresearchgate.netjournalijar.com. This disruption of the cell membrane's organization can dissipate the transmembrane proton motive force, a critical component of cellular energy production researchgate.net.
In Candida albicans, this compound has been shown to mimic the activity of farnesol (B120207), a quorum-sensing molecule that regulates the transition from yeast to hyphal form, a key step in biofilm development nih.govnih.govresearchgate.net. Due to structural similarities with farnesol, medium-chain fatty acids like this compound can interfere with the farnesol signaling pathway nih.govnih.gov. This mimicry leads to the inhibition of hyphal growth and biofilm formation, crucial virulence factors for C. albicans nih.govnih.govresearchgate.net. The antibiofilm concentrations of these fatty acids are significantly lower than their fungicidal concentrations, indicating a specific interference with developmental processes rather than direct cell killing at these low concentrations nih.gov.
By interfering with quorum-sensing pathways, this compound effectively inhibits hyphal growth and cell aggregation in Candida albicans at concentrations as low as 2 µg/mL nih.govnih.gov. The transition of yeast cells to hyphae is essential for the formation of stable and drug-resistant biofilms nih.gov. Consequently, by inhibiting this morphological switch, this compound significantly reduces the ability of C. albicans to form biofilms nih.govnih.govnih.gov. Studies have shown that this compound can inhibit C. albicans biofilm formation by more than 75% at a concentration of 2 µg/mL nih.govnih.govresearchgate.net.
The addition of this compound to C. albicans cultures has been observed to decrease the production of endogenous farnesol and sterols nih.govnih.govcabidigitallibrary.org. This suggests that this compound not only mimics farnesol but also interferes with its biosynthesis. Farnesol is produced from the sterol biosynthetic intermediate farnesyl pyrophosphate nih.gov. By affecting this pathway, this compound can disrupt the regulation of fungal morphology and virulence. The down-regulation of several hyphal and biofilm-related genes caused by certain medium-chain fatty acids closely resembles the genetic changes induced by farnesol, further supporting the interference with this signaling pathway nih.govnih.gov.
Insecticidal Properties
This compound also possesses notable insecticidal properties. It is a metabolite of the entomopathogenic fungus Conidiobolus coronatus, which is known to efficiently infect and kill insects like the greater wax moth, Galleria mellonella nih.govnih.gov.
Topical application of this compound has a dose-dependent effect on the survival rates of G. mellonella larvae and is more toxic to adults than to larvae nih.govnih.gov. The lethal dose 100 (LD100) for adults was found to be 18.33 ± 2.49 µg/mg of body mass, compared to 33.56 ± 2.57 µg/mg for larvae nih.govnih.gov. The insecticidal action of this compound involves impacting the two main defense systems of the insect: the cuticular lipids and the hemocytes (blood cells) nih.govnih.gov. It causes significant changes in the free fatty acid profiles of the cuticle and damages larval hemocytes, leading to deformation, disordered networking, late apoptosis, and necrosis nih.govnih.gov. Furthermore, this compound has been shown to have a cytotoxic effect on the SF-9 insect cell line nih.govnih.gov. Another compound, (2n-octylcycloprop-1-enyl)-octanoic acid, isolated from Sterculia foetida seeds, has also demonstrated insecticidal activity against stored-product pests researchgate.net.
**Table 2: Insecticidal Activity of this compound Against *Galleria mellonella***
| Developmental Stage | Parameter | Value (µg/mg of body mass) | Reference(s) |
|---|---|---|---|
| Adult | LD100 | 18.33 ± 2.49 | nih.govnih.gov |
| Larva | LD100 | 33.56 ± 2.57 | nih.govnih.gov |
Influence on Insect Survival Rates
This compound, a metabolite of the entomopathogenic fungus Conidiobolus coronatus, demonstrates notable insecticidal properties that influence the survival rates of insects such as the greater wax moth, Galleria mellonella. nih.gov Research indicates that the topical application of this compound has a dose-dependent effect on the survival of G. mellonella larvae. nih.govbohrium.com
In one study, the administration of 50 µg of this compound per insect did not significantly impact the survival level, with a 93.33% survival rate among treated insects, which was comparable to the control groups. nih.gov However, doubling the dose to 100 µg per insect led to a drastic 3.3-fold decrease in the percentage of surviving larvae, with only 28.33% surviving the treatment. nih.gov This demonstrates a clear dose-dependent toxicity. nih.gov
Interestingly, the toxicity of topically applied this compound varies between developmental stages of G. mellonella. nih.govnih.govresearchgate.net The compound is significantly more toxic to adults than to larvae. nih.govbohrium.comresearchgate.net The lethal dose required to kill 100% of the population (LD100) was determined to be 18.33 µg/mg of body mass for adults, whereas a substantially higher dose of 33.56 µg/mg of body mass was required to achieve the same mortality rate in larvae. nih.govnih.govresearchgate.net
Table 1: Effect of Topical this compound Application on the Survival Rate of Galleria mellonella Larvae
| Treatment Group | Dose per Insect (µg) | Mean Survival Rate (%) | Standard Deviation (±) |
|---|---|---|---|
| Untreated Control | 0 | 95.33 | 0.47 |
| Acetone Control | N/A | 95.67 | 3.30 |
| This compound | 50 | 93.33 | 6.24 |
| This compound | 100 | 28.33 | 22.48 |
Data sourced from a study on the insecticidal effects of this compound. nih.gov
Table 2: Comparative Toxicity (LD100) of this compound in Galleria mellonella Larvae and Adults
| Developmental Stage | LD100 (µg/mg of body mass) | Standard Deviation (±) |
|---|---|---|
| Larvae | 33.56 | 2.57 |
| Adults | 18.33 | 2.49 |
This table illustrates the higher susceptibility of adult moths to this compound compared to the larval stage. nih.govresearchgate.net
Effects on Cuticular Lipids and Hemocytes in Insects
This compound disrupts two of the primary defense systems in insects that protect against pathogens: the cuticular lipids and the hemocytes. nih.govnih.govresearchgate.net The application of this compound onto the cuticle of both larvae and adult G. mellonella at doses corresponding to their LD50 and LD100 values instigated significant alterations in these defenses. nih.govbohrium.com
The treatment caused profound changes in the profiles of free fatty acids (FFAs) that cover the insect's cuticle. nih.govnih.gov These cuticular lipids are a critical barrier, and their alteration can compromise the insect's integrity and defense against external threats. Research on Lucilia sericata (a species of blowfly) showed that this compound treatment generally increased the presence of short-chain FFAs while decreasing middle- and long-chain FFAs on the cuticle. researchgate.net
Beyond the external barrier, this compound inflicts severe damage on larval hemocytes, which are crucial components of the insect immune system. nih.govnih.gov Studies on G. mellonella hemocytes, both from treated larvae and in vitro cultures, revealed multiple detrimental effects. nih.govbohrium.com These included physical deformation of the hemocytes, disordered networking, and the induction of late apoptosis (programmed cell death) and necrosis (cell injury leading to premature death). nih.govnih.govbohrium.com Furthermore, the compound was found to have a cytotoxic effect on the SF-9 insect cell line, confirming its damaging impact at a cellular level. nih.govnih.gov In L. sericata, both in vivo and in vitro applications of the acid led to vacuolisation, disintegration, and the destruction of nets typically formed by plasmatocytes, a type of hemocyte. researchgate.net
Table 3: Summary of this compound's Effects on Insect Defense Systems
| Defense System | Specific Component | Observed Effects |
|---|
| Cuticular Defense | Free Fatty Acids (FFAs) | - Serious changes in developmental-stage-specific profiles nih.gov
Pharmacological and Therapeutic Research
Metabolic Disorder Interventions
Octanoic acid has been a subject of research for its potential role in managing metabolic disorders. Studies have explored its effects on glucose homeostasis, lipid profiles, and its utility as a predictive biomarker for metabolic diseases like type 2 diabetes.
Research indicates that this compound may play a beneficial role in glucose metabolism and insulin (B600854) secretion. Human studies have shown that the intake of medium-chain fatty acids, including this compound, can improve glucose metabolism and reverse insulin resistance at the whole-body level. oup.com Dietary medium-chain triglycerides (MCTs), which are composed of approximately 80% this compound, have been suggested to improve insulin-mediated glucose metabolism in individuals with diabetes. nih.gov
Mechanistic studies using isolated pancreatic islets from both rats and humans have demonstrated that this compound potentiates glucose-stimulated insulin secretion (GSIS). nih.gov This potentiation effect appears to occur downstream of β-cell depolarization. nih.gov Further investigation into the molecular mechanism suggests that this compound's effect on GSIS is mediated through the olfactory receptor Olfr15, which is highly expressed in pancreatic β-cells. nih.gov The binding of this compound to Olfr15 is thought to initiate a signaling cascade involving the PLC-IP₃ pathway, leading to enhanced insulin secretion. nih.gov Long-term exposure to this compound has also been shown to increase cellular glucose uptake by up-regulating the expression of glucokinase. nih.gov In HepG2 hepatoma cells, a model for human liver cells, treatment with this compound maintained optimal insulin sensitivity and promoted key signaling pathways involved in metabolism, such as the Akt-mTOR pathway. ucsd.edumdpi.com
Table 1: Research Findings on this compound and Glucose Metabolism
| Research Area | Model System | Key Findings | Reference |
|---|---|---|---|
| Insulin Secretion | Isolated mouse, rat, and human pancreatic islets | This compound potentiates glucose-stimulated insulin secretion (GSIS). | nih.govnih.gov |
| Molecular Mechanism | Mouse pancreatic β-cells and MIN6 cells | The effect is mediated via the olfactory receptor Olfr15 and the PLC-IP₃ pathway, leading to increased glucokinase expression. | nih.gov |
| Insulin Sensitivity | Human hepatocellular model (HepG2 cells) | Maintained optimal insulin sensitivity and fostered the Akt-mTOR phosphorylation pathway. | ucsd.edumdpi.com |
| Whole-Body Metabolism | Human studies | Intake of medium-chain fatty acids, including this compound, improved glucose metabolism and reversed insulin resistance. | oup.com |
This compound's role in managing adiposity and dyslipidemia has been observed in animal studies. In mice fed diets high in medium-chain fatty acids, there was a suppression of obesity-associated systemic inflammation and dyslipidemia. oup.com This suggests a potential benefit in counteracting some of the negative metabolic consequences associated with obesity. The metabolic profile of this compound in liver cell models indicates that it does not provoke the harmful lipid accumulation typically induced by long-chain fatty acids. ucsd.edu Instead, it tends to promote a more balanced metabolic state. ucsd.edu
Emerging evidence from prospective cohort studies suggests that circulating levels of this compound may serve as a biomarker for predicting the risk of type 2 diabetes. oup.com In a nested case-control study, serum this compound showed an inverse dose-response relationship with the risk of developing diabetes. oup.com This inverse association was found to be more pronounced in individuals with physical inactivity or a high genetic risk for diabetes. oup.com These findings support a potential interplay between circulating this compound and genetic predisposition in modulating an individual's risk for diabetes, highlighting its potential utility in risk assessment. oup.com
Table 2: Association Between Serum this compound and Diabetes Risk
| Parameter | Association with Diabetes Risk | Key Finding | Reference |
|---|---|---|---|
| Serum this compound Level | Inverse | Higher levels of serum this compound were associated with a lower risk of incident diabetes. | oup.com |
| Interaction with Genetic Risk | Significant | The inverse association was stronger in individuals with a high genetic risk score for type 2 diabetes. | oup.com |
| Interaction with Physical Activity | Significant | The inverse association was more pronounced among individuals with physical inactivity. | oup.com |
Sepsis Management
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to organ dysfunction. researchgate.netnih.gov Research has identified this compound as having a vital role in combating sepsis, with protective effects demonstrated in both animal models and human patients. researchgate.netnih.gov
This compound has shown significant protective effects against the multi-organ damage that can occur during sepsis. nih.gov In rat models of sepsis, enteral nutrition enriched with this compound was found to alleviate acute liver injury, a common and serious complication of sepsis. researchgate.netnih.gov This protective mechanism involves the activation of the PPARγ/STAT-1/MyD88 pathway. researchgate.netnih.gov The administration of this compound-rich nutrition in these models led to improved liver histopathology and reduced levels of apoptosis and inflammatory cytokines compared to standard enteral nutrition alone. nih.gov These findings suggest that this compound may be a beneficial component of nutritional support for septic patients to mitigate organ damage. nih.govnih.gov
A key component of the pathophysiology of sepsis is a massive increase in oxidative stress, which contributes to cellular and tissue damage. frontiersin.org this compound appears to exert some of its protective effects by modulating this process. researchgate.netnih.gov Studies have shown that this compound can reduce oxidative stress by enhancing the activity of antioxidant enzymes, which in turn helps to protect organs like the liver. nih.gov By regulating oxidative stress, this compound helps to control the excessive inflammatory response and subsequent organ dysfunction seen in sepsis. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Glucose |
| Insulin |
Impact on Metabolic Disorders and Malnutrition in Sepsis
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, often leads to significant metabolic derangements and malnutrition. nih.gov Research suggests a strong link between a patient's nutritional status and the severity and outcome of sepsis. nih.gov this compound has been investigated for its potential to positively influence these conditions. As a medium-chain fatty acid, it can be a component of enteral nutrition formulations designed to provide adequate nutritional support directly through the gastrointestinal tract. researchgate.net This method of feeding not only aims to address the nutritional depletion seen in septic patients but may also help in regulating immune function and maintaining the integrity of the intestinal mucosal barrier. researchgate.net
Enteral nutrition is considered a crucial supportive therapy in sepsis, providing necessary proteins and calories to prevent muscle atrophy and metabolic disorders. nih.gov The inclusion of this compound in such formulations is part of a broader strategy to use specific nutrients to modulate the host's response to sepsis. nih.gov By providing a readily available energy source and potentially influencing metabolic pathways, this compound may help to counteract the catabolic state and nutritional deficiencies associated with sepsis. dntb.gov.ua
Mitigation of Organ Dysfunction in Sepsis
A critical complication of sepsis is the development of multiple organ dysfunction. researchgate.net Research has explored the protective effects of this compound against sepsis-induced organ damage, with a particular focus on the liver. nih.govnih.gov Acute liver injury is a significant contributor to morbidity and mortality in septic patients. nih.gov Studies in animal models have shown that enteral nutrition enriched with this compound can alleviate acute liver injury. nih.govfrontiersin.org
The proposed mechanisms for this protective effect involve the modulation of inflammatory pathways. nih.goviiarjournals.org For instance, this compound-rich enteral nutrition has been found to influence the PPARγ/STAT-1/MyD88 pathway in endotoxemic rats, leading to a reduction in liver injury. nih.goviiarjournals.org By suppressing inflammatory signaling cascades, such as the JAK2/STAT3 pathway, this compound may reduce the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby diminishing the inflammatory response and subsequent organ damage. researchgate.net The potential of this compound to mitigate organ dysfunction highlights its therapeutic promise in the comprehensive management of sepsis. nih.gov
Bone Health Considerations
Effects on Bone Density and Bone Health in the Context of Ketogenic Diets
The ketogenic diet, particularly versions rich in medium-chain triglycerides (MCTs), has gained popularity for various therapeutic applications. nih.govresearchgate.net this compound is a primary component of MCT oil. nih.govresearchgate.net However, concerns have been raised regarding the long-term impact of ketogenic diets on bone health. nih.govresearchgate.net Recent clinical findings have suggested a potential link between long-term ketogenic diet consumption and bone loss. nih.govresearchgate.net
Preclinical studies have investigated the specific effects of this compound on bone. nih.govresearchgate.net Research in mice has indicated that this compound administration can have deleterious effects on trabecular bone microarchitecture. nih.govresearchgate.netreddit.com These studies observed negative alterations in bone markers in groups treated with this compound. nih.govresearchgate.net Specifically, this compound has been associated with lower levels of alkaline phosphatase (ALP), a marker of bone formation, and higher levels of tartrate-resistant acid phosphatase (TRAP), a marker of bone resorption. researchgate.net Furthermore, significant reductions in bone mineral density (BMD) and bone mineral content (BMC) have been reported in the femur and tibia of mice treated with this compound. researchgate.net These findings suggest that this compound may contribute to the bone loss observed with some ketogenic diets, warranting further investigation to understand the clinical relevance of these effects. nih.govresearchgate.net
Table 1: Effects of this compound on Bone Parameters in Mice
| Parameter | Effect Observed with this compound Treatment | Bone(s) Affected |
|---|---|---|
| Trabecular Bone Microarchitecture | Deleterious alterations | Femur and Tibia |
| Alkaline Phosphatase (ALP) | Lower levels | Not specified |
| Tartrate-Resistant Acid Phosphatase (TRAP) | Higher levels | Not specified |
| Bone Mineral Density (BMD) | Significantly lower | Femur and Tibia |
| Bone Mineral Content (BMC) | Significantly lower | Femur and Tibia |
Novel Therapeutic Applications
Derivatives for Drug Development and Bioactive Molecule Production
This compound and its derivatives are being explored for their potential in drug development and the production of bioactive molecules. researchgate.netresearchgate.net Modifications of fatty acid analogs, including those of this compound, have been reported as potential anticancer agents. researchgate.net For example, the combination of vitamin C and this compound to form vitamin C derivatives has been investigated for its antioxidant potential. researchgate.net The octanoyl ester function, when incorporated into other molecules, has been noted for its potential to improve antiproliferative activity against cancer cells. researchgate.net
Derivatives such as 3-halogenated octanoic acids have demonstrated the ability to inhibit the formation of hyphae in Candida albicans, a pathogenic fungus. researchgate.net Furthermore, (R)-3-hydroxythis compound and (E)-oct-2-enoic acid have been shown to inhibit the production of pyocyanin, a virulence factor regulated by quorum sensing. researchgate.net These findings highlight the potential of using this compound as a scaffold for developing new therapeutic agents with antimicrobial and anticancer properties. researchgate.netresearchgate.net The antibacterial activity of this compound itself has been demonstrated against various pathogens, including Staphylococcus aureus, where it can disrupt the cell membrane and impair metabolism. nih.gov
Exploration in Clinical Trials for Specific Conditions
The therapeutic potential of this compound is being investigated in clinical trials for specific medical conditions. One notable area of research is its use for the treatment of essential tremor (ET), a neurological disorder characterized by involuntary shaking. clinicaltrials.gov A clinical trial was designed to determine the maximum tolerated dose of oral this compound in patients with ET that is responsive to alcohol. clinicaltrials.gov The rationale for this trial stems from the observation that 1-octanol, which is metabolized to this compound, has shown some efficacy in reducing tremors. clinicaltrials.govjwatch.org The hypothesis was that this compound itself might be the active metabolite responsible for the anti-tremor effect, potentially with fewer side effects than alcohol or other medications. clinicaltrials.gov
While there was initial hope for this compound as a treatment for ET, the results of at least one study were not entirely positive. jwatch.org A double-blind, placebo-controlled crossover study found that a single low dose of this compound did not significantly improve postural tremor on the primary objective measure at 80 minutes post-administration, although some mild improvements were observed at later time points. jwatch.org
Beyond essential tremor, there is preclinical evidence suggesting a potential role for this compound in oncology. It has been proposed as a potential fatty acid chemotherapeutic for glioblastoma. nih.gov This is based on its ability to induce ketone body production and potentially block glycolysis in malignant cells. nih.gov
Environmental Fate and Degradation
Biodegradation Processes
Biodegradation is the dominant process dictating the environmental fate of octanoic acid in both soil and water compartments. nih.goveuropa.eu
Rapid Degradation in Soil and Water via β-Oxidation Pathway
This compound is rapidly degraded in soil and water environments through the β-oxidation pathway. europa.eutaylorandfrancis.com This metabolic pathway is a primary mechanism for the catabolism of fatty acids in microorganisms, leading to their breakdown for energy production. nih.govtaylorandfrancis.com The β-oxidation process results in the complete mineralization of fatty acids to carbon dioxide and water. europa.eu Studies have shown significant degradation of this compound in activated sludge, indicating the effectiveness of microbial activity in its breakdown. nih.gov
Readily Biodegradable Classification
This compound and its salts are classified as readily biodegradable. europa.eucarlroth.comeuropa.eu This classification is supported by experimental data demonstrating high percentages of degradation within standard testing periods. For instance, studies have reported biodegradation rates of 80.2-86.2% in 28 days. europa.eueuropa.eu Another study showed over 72% biodegradation in 30 days using the OECD Test Guideline 301D. sigmaaldrich.comsigmaaldrich.com This rapid breakdown indicates that this compound is not expected to persist in the environment. europa.eu
Half-Life in Natural Environments
The half-life of this compound in natural environments is relatively short due to its rapid biodegradation. In surface waters, half-lives for fatty acid salts with a chain length of C8-10 have been reported to be less than 25 hours at specified starting concentrations. europa.eueuropa.eu In soil, half-life times for salts of C8-C18 fatty acids were determined to be less than 3 days, suggesting a quick breakdown by soil microorganisms. europa.eu While the half-life in air is estimated to be around 1.9 days due to reaction with hydroxyl radicals, the primary degradation in soil and water is biotic. nih.goveuropa.eu
Environmental Accumulation Potential
The potential for this compound to accumulate in the environment is considered low. europa.eu
Assessment of Bioaccumulation (Kow, BCF)
The bioaccumulation potential of this compound has been assessed using parameters such as the octanol-water partition coefficient (Kow) and the bioconcentration factor (BCF). The log Kow for this compound is reported as 3.05. carlroth.comsigmaaldrich.comoecd.org An estimated BCF of 3 has been calculated for fish, suggesting a low potential for bioconcentration in aquatic organisms. nih.gov Other reported BCF values range from ≥234 to ≤249 (ECHA) carlroth.com and 236-282 in zebra fish (Danio rerio) over 28 days sigmaaldrich.com, although a modelled BCF of < 56.2 has also been cited europa.eueuropa.eu. Based on these values, significant bioaccumulation is not expected. carlroth.comsigmaaldrich.com
Data Table: Bioaccumulation Parameters for this compound
| Parameter | Value | Source |
| Log Kow | 3.05 | carlroth.comsigmaaldrich.comoecd.org |
| Estimated BCF (Fish) | 3 | nih.gov |
| Reported BCF (ECHA) | ≥234 – ≤249 | carlroth.com |
| Reported BCF (Zebra fish) | 236 - 282 | sigmaaldrich.com |
| Modelled BCF | < 56.2 | europa.eueuropa.eu |
Transformation Products and Environmental Concern
This compound is readily and completely broken down to carbon dioxide and water in soil and water through microbial degradation. europa.eu Based on its chemical structure and the nature of its degradation pathway (β-oxidation), transformation products of environmental concern are not expected. europa.eu The complete mineralization of this compound minimizes the likelihood of persistent or harmful byproducts forming in the environment.
Ecological Considerations
This compound's environmental impact is largely influenced by its degradation pathways and its toxicity to various organisms.
Toxicity to Aquatic and Terrestrial Organisms
This compound is considered readily biodegradable, with studies showing significant degradation (80.2-86.2%) within 28 days under aerobic conditions. europa.eueuropa.eufda.gov This rapid microbial degradation in soil and water suggests that this compound is not expected to persist or accumulate in the environment. europa.eueuropa.eu
Despite its biodegradability, this compound can be harmful to aquatic life with long-lasting effects. sigmaaldrich.comcarlroth.comapolloscientific.co.uk
Acute aquatic toxicity data for this compound includes:
Fish (96 h LC50): 22 mg/l carlroth.com
Aquatic invertebrates (48 h EC50): >20 mg/l carlroth.com
Algae (72 h ErC50): 43.73 mg/l carlroth.com
Chronic aquatic toxicity data indicates:
Fish (28 d LC50): 9.8 mg/l carlroth.com
Aquatic invertebrates (21 d EC50): 0.51 mg/l carlroth.com
Fish (NOEC): 6.4 mg/l carlroth.com
| Organism | Endpoint | Value | Exposure Time | Source |
|---|---|---|---|---|
| Fish | LC50 | 22 mg/l | 96 h | ECHA |
| Aquatic Invertebrates | EC50 | >20 mg/l | 48 h | ECHA |
| Algae | ErC50 | 43.73 mg/l | 72 h | ECHA |
| Fish | LC50 | 9.8 mg/l | 28 d | ECHA |
| Aquatic Invertebrates | EC50 | 0.51 mg/l | 21 d | ECHA |
| Fish | NOEC | 6.4 mg/l | Not specified | ECHA |
For terrestrial organisms, this compound is rapidly degraded by microorganisms in soil. regulations.gov Available data suggests that fatty acids, including this compound, are generally considered to have low toxicity to terrestrial animals based on studies with longer-chain fatty acids in rats. epa.gov However, specific detailed research findings on the toxicity of this compound solely to a wide range of terrestrial organisms (e.g., soil macroorganisms, arthropods, plants, soil microorganisms) were not extensively detailed in the provided information, although general categories for terrestrial toxicity endpoints are mentioned in environmental hazard assessments. europa.eueuropa.eu
This compound has also demonstrated insecticidal activity, affecting survival rates and defense systems in insects like Galleria mellonella. nih.gov Topical administration showed dose-dependent effects on larval survival and was more toxic to adults than larvae. nih.gov It impacted cuticular free fatty acid profiles and damaged hemocytes, leading to deformation, disordered networking, apoptosis, and necrosis of hemocytes in G. mellonella. nih.gov
Impact of Salts and Chelating Effects (e.g., Copper Octanoate)
Salts of this compound, such as copper octanoate (B1194180), introduce the ecological considerations of the associated metal ion in addition to the fatty acid. Copper octanoate is expected to dissociate in the environment into copper ions and this compound. canada.caamazonaws.com While the this compound component is readily biodegradable, copper is an element that does not break down and can accumulate in the environment, particularly in soil and sediments due to its high sorption affinity. canada.caepa.gov Repeated use of copper pesticides can increase the total copper concentration in soil. epa.gov
Copper octanoate is classified as very toxic to aquatic life with long-lasting effects. nih.govnih.gov This toxicity is largely attributed to the copper ion. The environmental availability of copper is predominantly controlled by sorption to soil and sediments. epa.gov
The toxicity of metal salts of fatty acids can be influenced by the toxicity of the metal ion. For instance, branched this compound cobalt(2+) salts are of environmental concern due to the potential toxicity of cobalt ions to aquatic life. ontosight.ai Similarly, the toxicity of copper octanoate to aquatic organisms is primarily due to the release of copper ions.
While this compound itself can cause severe skin burns and eye damage, and is harmful to aquatic life sigmaaldrich.comcarlroth.com, the ecological impact of its salts, particularly those with heavy metals like copper, is significantly influenced by the inherent toxicity and persistence of the metal component in the environment. canada.caepa.gov
Analytical Methodologies in Octanoic Acid Research
Quantification and Detection Techniques
Accurate quantification and sensitive detection are fundamental to understanding the roles of octanoic acid in biological systems. Researchers utilize various forms of chromatography coupled with mass spectrometry, as well as isotopic labeling techniques, to measure and track this medium-chain fatty acid.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the metabolomic profiling of small, volatile molecules like this compound. nih.gov This method offers high chromatographic resolution and sensitive detection, making it ideal for analyzing complex biological samples. In a typical workflow, metabolites are extracted from samples such as cells, plasma, or tissues. To enhance volatility for GC analysis, this compound and other organic acids often undergo a derivatization process. frontiersin.org
A notable application of GC-MS in this compound research is the study of its metabolism in cancer cells. For instance, a metabolomics study on U87MG glioblastoma cells used a GC-MS-based approach to analyze the metabolic changes induced by this compound treatment. frontiersin.orgnih.govnih.gov The analysis revealed that this compound significantly affects mitochondrial metabolism, leading to an increase in ketone body production. nih.govnih.gov This study identified a distinct metabolic signature associated with this compound exposure in these cells, highlighting its influence on pathways such as the citric acid cycle and glutamine/glutamate (B1630785) metabolism. nih.govresearchgate.net
The table below summarizes key metabolites that were altered in U87MG glioblastoma cells following treatment with this compound, as identified by GC-MS metabolomic analysis. nih.govresearchgate.net
| Metabolic Pathway | Affected Metabolites | Observed Change |
|---|---|---|
| Ketone Body Metabolism | 3-hydroxybutyric acid | Increased |
| Citric Acid Cycle | Succinic acid, Fumaric acid, Malic acid | Altered levels |
| Glutamine/Glutamate Metabolism | Glutamine, Glutamic acid | Altered levels |
Liquid chromatography-mass spectrometry (LC-MS) provides a powerful alternative and complementary technique to GC-MS for the analysis of this compound and its metabolites. LC-MS is particularly advantageous for compounds that are not easily volatilized or that are thermally labile. The separation is performed in the liquid phase, followed by ionization and detection by mass spectrometry.
Recent advancements in LC-MS methodologies have improved the analysis of fatty acids. These methods often employ derivatization to enhance the ionization efficiency of the carboxylic acid group, thereby increasing detection sensitivity. The use of reversed-phase chromatography allows for the separation of fatty acids based on their chain length and degree of saturation. This technique can be applied to quantify this compound in various biological matrices, including plasma and cell extracts.
To study the in vivo oxidation of this compound, researchers often employ a technique that measures the expiration of radiolabeled carbon dioxide (¹⁴CO₂). This method involves administering this compound that has been labeled with carbon-14 (B1195169) (¹⁴C) at a specific carbon position, typically the carboxyl carbon ([1-¹⁴C]octanoate).
Once administered, the ¹⁴C-octanoic acid is metabolized by the body. Through the process of β-oxidation and the citric acid cycle, the labeled carbon is released as ¹⁴CO₂. This radiolabeled carbon dioxide enters the bicarbonate pool in the blood and is subsequently exhaled. By collecting and measuring the amount of expired ¹⁴CO₂ over time, researchers can determine the rate and extent of this compound oxidation. nih.gov
This technique has been instrumental in understanding how various physiological and pathological conditions affect fatty acid metabolism. For example, studies have used this method to investigate the impact of nutritional deficiencies on the body's ability to oxidize fatty acids.
Quantitative phosphoproteomics is a powerful, large-scale analytical technique used to identify and quantify changes in protein phosphorylation in response to a specific stimulus. nih.govnih.gov Since protein phosphorylation is a key mechanism for regulating cellular signaling pathways, this methodology can provide deep insights into how cells respond to this compound treatment. nih.gov The general workflow involves cell or tissue treatment, protein extraction, digestion into peptides, enrichment of phosphorylated peptides, and analysis by mass spectrometry. vermeulenlab.com Stable Isotope Labeling of Amino acids in Cell culture (SILAC) is a common approach for accurate quantification in phosphoproteomics. nih.gov
While specific large-scale phosphoproteomic studies focused solely on this compound are not abundant, related research indicates that medium-chain fatty acids do induce phosphorylation events. For instance, studies have shown that medium-chain fatty acids can activate and phosphorylate Mitogen-Activated Protein Kinase 14 (MAPK14). mdpi.com Furthermore, research on skeletal muscle in mice has demonstrated that a diet enriched with this compound can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis, through its phosphorylation. nih.gov These findings suggest that this compound can trigger signaling cascades that are regulated by protein kinases.
A quantitative phosphoproteomics study of cells treated with this compound would likely reveal changes in the phosphorylation status of proteins involved in key metabolic and signaling pathways. The table below illustrates hypothetical, yet plausible, findings from such a study, based on the known effects of this compound.
| Signaling Pathway | Potential Phosphorylated Proteins | Hypothesized Effect of this compound |
|---|---|---|
| Energy Sensing/Metabolism | AMP-activated protein kinase (AMPK) | Increased phosphorylation (activation) |
| Insulin (B600854) Signaling | Akt, mTOR | Modulation of phosphorylation |
| Stress Response | Mitogen-Activated Protein Kinases (MAPKs) | Increased phosphorylation |
In Vitro and In Vivo Models
To investigate the biological effects of this compound in a controlled environment, researchers utilize various in vitro and in vivo models. Cell culture models, in particular, are invaluable for dissecting the molecular mechanisms of action of this compound at the cellular level.
Human Fetal Intestinal Epithelial Cells (H4 Cells): The H4 cell line is a non-transformed primary human fetal epithelial cell line that serves as a valuable model for studying fatty acid transport, absorption, and metabolism in the intestine. researchgate.net While direct studies on this compound metabolism in H4 cells are limited, research on other fatty acids in this cell line provides a strong rationale for its use. For example, studies have shown that H4 cells can readily take up, metabolize, and incorporate other fatty acids into cellular lipids. nih.gov This model is particularly relevant for understanding the initial steps of this compound processing following dietary intake.
Glioblastoma Cells (U87MG): The U87MG cell line is a human glioblastoma cell line that is widely used in cancer research. As previously mentioned, these cells have been used to study the metabolic effects of this compound. frontiersin.orgnih.govnih.gov Given that medium-chain fatty acids can cross the blood-brain barrier, understanding their impact on brain tumor cells is of significant interest. nih.gov Research using U87MG cells has demonstrated that this compound can alter key metabolic pathways in these cancer cells, such as promoting ketone body production. nih.govnih.gov This model allows for detailed investigation into the metabolic reprogramming induced by this compound in a cancer context.
Animal Models
A variety of animal models have been employed to investigate the physiological and pathological effects of this compound, each offering unique advantages for specific research questions.
Mice (Mus musculus): The mouse model is frequently used to study the systemic effects of this compound. For instance, research in Swiss albino mice has explored the impact of this compound on bone health, revealing potential detrimental effects on trabecular bone microarchitecture when administered orally. escholarship.org Other studies have focused on its role in energy metabolism, demonstrating that a diet enriched with this compound can improve endurance capacity in C57BL/6J mice by inducing a metabolic shift in skeletal muscle towards oxidative fibers and activating pathways involved in mitochondrial biogenesis. mdpi.com Furthermore, in a mouse model of Angelman Syndrome, dietary intake of this compound was shown to activate the expression of the silenced paternal Ube3a gene in neurons, leading to improvements in some behavioral phenotypes. nih.gov
Rats (Rattus norvegicus): Rats serve as a valuable model for neurological and metabolic studies. Research using infused, isotopically labeled octanoate (B1194180) in intact rats has shown that it can be avidly oxidized by the brain, contributing to approximately 20% of the brain's total oxidative energy production. nih.gov This indicates that medium-chain fatty acids can be a significant energy substrate for the brain. nih.gov An infant-microbiota associated rat model has also been developed to study the gut microbiome, where metabolites like acetate (B1210297), propionate, and butyrate, which are related to fatty acid metabolism, are analyzed. frontiersin.org
Zebrafish (Danio rerio): The zebrafish is a powerful model for developmental biology and toxicology, prized for its transparent embryos and rapid development. mdpi.com While it is a widely used model to screen for the toxicity of various compounds, specific research focusing on the direct effects of this compound is less prevalent in the provided sources. nih.govmdpi.com Studies have, however, investigated related compounds like perfluorothis compound (PFOA), examining their developmental toxicity and potential synergistic effects with other environmental contaminants. nih.gov
Caenorhabditis elegans: This nematode is a well-established model for research into aging, genetics, and lipid metabolism due to its short lifespan and genetic tractability. nih.govnih.gov However, specific studies detailing the direct investigation of this compound in C. elegans were not prominent in the search results, which more commonly focused on other fatty acids like oleic acid or the general mechanisms of lipid metabolism. nih.govfrontiersin.org
Galleria mellonella (Greater Wax Moth): The larvae of G. mellonella are increasingly used as an alternative model for immunological and toxicological studies. Research has identified this compound as an insecticidal metabolite of the fungus Conidiobolus coronatus. mdpi.com Studies using G. mellonella have shown that topical application of this compound has a dose-dependent effect on larval survival and causes significant damage to hemocytes, which are crucial components of the insect immune system. mdpi.com
Table 1: Summary of Research Findings in Animal Models for this compound
| Animal Model | Area of Study | Key Research Findings |
|---|---|---|
| Mice | Bone Health | Showcased deleterious alterations in trabecular bone microarchitecture. escholarship.org |
| Endurance/Metabolism | Improved endurance capacity and induced mitochondrial biogenesis in skeletal muscle. mdpi.com | |
| Neurological Disorder | Restored UBE3A expression and improved behavioral phenotypes in an Angelman Syndrome model. nih.gov | |
| Rats | Brain Metabolism | Contributed to ~20% of total brain oxidative energy production. nih.gov |
| Zebrafish | Toxicology | Primarily used to study related compounds like PFOA, assessing developmental toxicity. nih.gov |
| G. mellonella | Toxicology/Immunology | Demonstrated dose-dependent insecticidal effects and damage to larval hemocytes. mdpi.com |
Clinical and Human Studies
Clinical research involving this compound has primarily focused on its therapeutic potential in neurological movement disorders.
Essential Tremor: An open-label, dose-escalation study was conducted to determine the maximum tolerated dose of oral this compound in patients with essential tremor. nih.gov The study found that while a dose-limiting toxicity was not reached, there was a dose-dependent reduction in tremor, as assessed by accelerometry and clinical rating scales. nih.gov
Essential Voice Tremor: A study investigated whether this compound could reduce tremor affecting the voice. plos.org This research was based on previous findings that this compound, a food additive related to alcohol, could improve hand and arm tremor with few side effects. plos.org Voice recordings were used to measure the degree of tremor, comparing the effects after administration of this compound versus a placebo. plos.org
Table 2: Overview of Clinical Studies on this compound
| Condition Studied | Study Design | Key Outcome Measures | Findings |
|---|---|---|---|
| Essential Tremor | Open-label, single-ascending dose-escalation | Tremor assessment via accelerometry, digital spiral analysis, clinical rating scale. nih.gov | A dose-dependent reduction of tremor was suggested by secondary efficacy measures and a PK/PD model. nih.gov |
| Essential Voice Tremor | Placebo-controlled | Acoustic measures of voice tremor from recordings. plos.org | The study aimed to determine if this compound reduces the effects of tremor on the voice. plos.org |
Molecular and Genetic Approaches
Modern research into this compound heavily relies on molecular and genetic tools to dissect its mechanisms of action, identify regulatory pathways, and engineer biological systems.
RT-qPCR and Western Blot for Gene and Protein Expression Analysis
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western blotting are fundamental techniques for quantifying gene and protein expression levels, respectively. In the context of this compound research, these methods are often used to validate findings from broader transcriptomic or proteomic analyses.
RT-qPCR: This technique is employed to measure the mRNA levels of specific genes. For example, in studies analyzing the transcriptomic response of organisms to fatty acids, RT-qPCR is used to confirm the differential expression of key genes identified through RNA-Seq. researchgate.net This provides a more targeted and sensitive measurement of changes in gene expression.
Western Blot: This immunoassay is used to detect and quantify specific proteins in a sample. In studies of human disorders related to mitochondrial fatty acid synthesis, such as those caused by MECR mutations, Western blotting has been used on fibroblast cell lines from affected individuals. mdpi.com These analyses have confirmed reduced levels of the MECR protein, corroborating the genetic findings and helping to establish the molecular basis of the disease. mdpi.com
RNA-Seq Data for Transcriptomic Changes
RNA sequencing (RNA-Seq) is a powerful, high-throughput method used to obtain a comprehensive snapshot of the entire transcriptome of a cell or organism under specific conditions. This approach has been instrumental in understanding the global cellular response to this compound.
Yeast Transcriptomics: In Saccharomyces cerevisiae, RNA-Seq has been used to profile transcriptomic changes during the microbial production of this compound. fiu.edu This research provided the first detailed view of the gene expression landscape in an this compound-producing yeast strain, revealing significant alterations in various metabolic pathways compared to a reference strain. fiu.edu By analyzing data from different growth phases, researchers identified novel gene targets, such as RPL40B, which, when overexpressed, led to a 40% increase in this compound titers. fiu.edu Another study on S. cerevisiae exposed to external this compound stress identified hundreds of upregulated and downregulated genes, primarily affecting ribosomes and multiple metabolic pathways. nih.gov
Gene Overexpression Libraries and High-Throughput Screening
Combining gene overexpression libraries with high-throughput screening (HTS) is an effective strategy for discovering genes that can enhance a desired phenotype, such as increased production of a specific compound.
Screening for Increased Titers: Researchers have successfully used this approach to improve this compound production in S. cerevisiae. nih.gov A biosensor strain, which expresses a green fluorescent protein (GFP) in response to this compound, was combined with a yeast gene overexpression library. nih.gov This allowed for the rapid screening of thousands of mutants using fluorescence-activated cell sorting (FACS). nih.gov Through this HTS method, two novel genetic targets, KCS1 and FSH2, were identified. nih.gov The combined overexpression of these genes, which were not previously known to be involved in fatty acid biosynthesis, resulted in a significant increase in this compound titers by approximately 55-60%. nih.gov
Mutational Analysis of Enzymes (e.g., MECR)
Analyzing the functional consequences of mutations in key enzymes provides direct insight into their roles in metabolic pathways. MECR, which encodes the mitochondrial trans-2-enoyl-CoA reductase, is a critical enzyme in the final step of mitochondrial fatty acid synthesis (mtFAS) and has been a focus of such studies.
Human Disease and Yeast Models: Recessive mutations in the MECR gene have been identified as the cause of a neurometabolic disorder characterized by childhood-onset dystonia and optic atrophy. mdpi.com These mutations include nonsense, frameshift, and missense variants that are predicted to be deleterious. mdpi.com The pathogenicity of these mutations has been validated using yeast models. Yeast cells lacking the MECR homolog, Etr1, exhibit respiratory defects. Expressing human MECR can rescue this defect, but expressing the mutated human MECR variants fails to do so, confirming that the mutations lead to a loss of function. mdpi.com
Engineering Substrate Specificity: In another study, researchers used computational modeling to design a specific mutation (G165Q) in the human MECR enzyme to shorten its substrate-binding cavity. tandfonline.com In vitro and in vivo analyses in yeast confirmed that this engineered MECR variant could still synthesize octanoyl groups but was unable to produce longer-chain fatty acids. tandfonline.com This mutational analysis was crucial in demonstrating that while this compound (for lipoic acid synthesis) is essential, the longer products of the mtFAS pathway are also required for proper mitochondrial respiratory function. tandfonline.com
Q & A
Q. What transcriptomic approaches are used to study octanoic acid production in Saccharomyces cerevisiae?
RNA-Seq analysis of S. cerevisiae producer strains reveals differential gene expression during fermentation. For example, RPL40B overexpression increased this compound titers by 40%, highlighting its novel role in fatty acid biosynthesis. Sampling at multiple timepoints (e.g., T1-T3) helps correlate gene expression with production phases and growth dynamics .
Q. How does this compound toxicity impact microbial growth, and what mechanisms are involved?
this compound disrupts intracellular pH homeostasis via passive diffusion of its undissociated form. This triggers plasma membrane H+-ATPase activity to expel protons, depleting cellular energy. Toxicity also correlates with reduced long-chain fatty acid synthesis, impairing membrane integrity. Growth inhibition is more pronounced in acidic media .
Q. What genetic targets have been identified to mitigate this compound toxicity in yeast?
Overexpression of RPL40B enhances tolerance, while HXT2 (hexose transporter) and BTN2 (v-SNARE protein) overexpression reduces titers, suggesting roles in pH regulation and vesicle trafficking. Knockouts of these genes, however, showed no significant impact, indicating complex post-translational interactions .
Advanced Research Questions
Q. How do intracellular vs. extracellular this compound concentrations differentially regulate yeast physiology?
Transcriptomic responses to internally produced this compound differ markedly from external exposure. For example, HXT2 is downregulated in producer strains but upregulated in wild-type strains exposed externally. This divergence suggests distinct stress-response pathways, necessitating tailored engineering strategies .
Q. What contradictions exist in the role of BTN2 in this compound production?
Despite BTN2 downregulation in RNA-Seq data, its plasmid-based overexpression reduced titers by 13%, while knockouts had no effect. This paradox may arise from pH-dependent protein turnover or interactions with vacuolar H+-ATPase, underscoring the need for proteomic validation .
Q. What methodological challenges arise in high-throughput screening of this compound producers?
Biosensor development for FACS screening requires optimizing dynamic range and specificity. A TF-based biosensor was developed after GPCR-based systems failed reproducibility. Challenges include minimizing interference from media components and ensuring linear detection across physiological concentrations .
Q. How can gas chromatography (GC) be optimized for quantifying this compound in biological samples?
Using internal standards like n-nonanoic acid improves accuracy. For plasma analysis, extraction efficiencies >98% are achieved with 100 µL samples. Intra-assay CVs <8% ensure reliability, critical for monitoring therapeutic levels in epilepsy studies .
Key Takeaways
- Transcriptomics and targeted gene editing are pivotal for optimizing production and tolerance.
- Methodological rigor in biosensor design and analytical quantification is critical for reproducibility.
- Contradictory findings (e.g., BTN2 effects) highlight the need for multi-omics integration to resolve mechanistic ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
